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Abstract

This document provides detailed protocols for the synthesis of 3-(1-dimethylamino-ethyl)
phenol, a crucial intermediate in the manufacturing of Rivastigmine, a cholinesterase inhibitor
used in the management of Alzheimer's and Parkinson's diseases.[1][2] Two robust and well-
documented synthetic routes originating from 3'-hydroxyacetophenone are presented: a direct
one-pot reductive amination via the Leuckart reaction and a two-step sequence involving an
initial Leuckart reaction to form the monomethylated amine, followed by an Eschweiler-Clarke
N-methylation. This guide is intended for researchers, scientists, and drug development
professionals, offering in-depth procedural details, mechanistic insights, and data presentation
to ensure reproducibility and high-quality outcomes.

Introduction and Strategic Overview

3-(1-Dimethylamino-ethyl) phenol (CAS: 105601-04-5) is a cornerstone intermediate for the
synthesis of Rivastigmine.[3] The stereochemistry of this intermediate is critical, as the (S)-
enantiomer is required to produce the pharmacologically active (S)-Rivastigmine.[1] The
synthesis of the racemic intermediate is a common starting point, followed by chiral resolution,
or asymmetric synthesis methods can be employed for direct access to the desired enantiomer.
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The synthetic strategies detailed herein commence with the readily available and cost-effective
starting material, 3'-hydroxyacetophenone.[1][4][5] The primary transformation involves the
conversion of a ketone to a tertiary amine through reductive amination.

The two primary pathways explored in this guide are:

e Direct Reductive Amination (Leuckart Reaction): A one-pot synthesis where 3'-
hydroxyacetophenone is reacted directly with a dimethylamine source in the presence of a
reducing agent, typically formic acid.[5] This method is efficient and minimizes process steps.

o Stepwise N-Methylation (Leuckart & Eschweiler-Clarke Reactions): A two-step process that
offers greater control. First, 3'-hydroxyacetophenone undergoes a Leuckart reaction with a
monomethylamine source to produce 3-(1-methylamino-ethyl) phenol. This secondary amine
is then exhaustively methylated to the desired tertiary amine using the Eschweiler-Clarke
reaction.[4][6]

The choice between these methods may depend on factors such as desired purity profile,
scale, and available reagents.

Overall Synthetic Workflow

Protocol 1: Direct Synthesis

3'-Hydroxyacetophenone

Leuckart Reactiol
(N-Methylformamide, HCOOH)

Leuckart Reaction
(Dimethylamine source, HCOOH)

Protocol 2: Stepwise Synthesis

-

3-(1-Dimethylamino-ethyl) phenol K3-(1-Methylamino-ethyl) phenoD

Click to download full resolution via product page

Caption: Overall synthetic pathways from 3'-hydroxyacetophenone.
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Protocol 1: One-Pot Synthesis via Leuckart
Reaction

This protocol details a direct, one-step synthesis of the target intermediate from 3'-
hydroxyacetophenone and dimethylamine.[5] The Leuckart reaction is a classic method for the
reductive amination of ketones, utilizing formic acid as both a reducing agent and a solvent.[7]

Principle and Mechanism

The reaction proceeds through the initial formation of an iminium ion intermediate from the
condensation of the ketone (3'-hydroxyacetophenone) and dimethylamine. The formic acid then
acts as a hydride donor to reduce the iminium ion to the tertiary amine product. The liberation
of carbon dioxide drives the reaction forward.

Materials and Reagents @@

Molecular

Reagent CAS Number Purity Supplier
Formula

3"

Hydroxyacetoph 121-71-1 CsHsO2 >98% Sigma-Aldrich

enone

Dimethylamine ) ) )
124-40-3 CzH7N 40% in H20 Sigma-Aldrich

(40% ag. sol.)

Formic Acid 64-18-6 CH202 >95% Sigma-Aldrich

Sodium . S

) 1310-73-2 NaOH >97% Fisher Scientific

Hydroxide

Diethyl Ether 60-29-7 C4H100 ACS Grade VWR

Anhydrous

Magnesium 7487-88-9 MgSOa 297% Sigma-Aldrich

Sulfate

Hydrochloric Acid  7647-01-0 HCI 37% J.T. Baker

Experimental Protocol
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» Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, add 3'-hydroxyacetophenone (13.6 g, 0.10 mol).

o Reagent Addition: To the flask, add a 40% aqueous solution of dimethylamine (33.8 g, 0.30
mol) and formic acid (23.0 g, 0.50 mol).

e Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and
maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Work-up - Acidification: After cooling to room temperature, transfer the mixturetoa 1 L
beaker. Slowly add water (100 mL). Adjust the pH of the solution to 1-2 with concentrated
hydrochloric acid to protonate the amine and separate unreacted starting material.

o Extraction of Impurities: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL) to
remove any unreacted 3'-hydroxyacetophenone and other non-basic impurities. Discard the
organic layers.

o Work-up - Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to
8.5-9.0 with a 50% sodium hydroxide solution. The product will precipitate as a solid or olil.

e Product Isolation: Extract the product from the basic agueous solution with diethyl ether or
dichloromethane (3 x 75 mL).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator
to yield the crude product.

 Purification: The crude product can be purified by vacuum distillation or by crystallization
from a suitable solvent system (e.g., toluene/hexanes) to afford 3-(1-dimethylamino-ethyl)
phenol as a white to off-white crystalline powder.

Protocol 2: Two-Step Synthesis (Leuckart &
Eschweiler-Clarke)

This method provides a more controlled synthesis by first forming the secondary amine, which
Is subsequently methylated.[4] This can sometimes lead to a cleaner product with fewer side
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reactions.

Step A: Synthesis of 3-(1-Methylamino-ethyl) phenol
(Leuckart Reaction)

e Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 3'-
hydroxyacetophenone (13.6 g, 0.10 mol), N-methylformamide (44.3 g, 0.75 mol), and 85%
formic acid (27.0 g, 0.50 mol).

¢ Reaction Execution: Heat the mixture to 150-160 °C and maintain for 24 hours.

e Hydrolysis: Cool the reaction mixture to approximately 70 °C and add a 50% sodium
hydroxide solution (20 mL). Re-heat to reflux for 2 hours to hydrolyze any remaining
formamide intermediates.

o Work-up and Isolation: Cool to room temperature. Adjust the pH to 8-9 with hydrochloric acid.
The product, 3-(1-methylamino-ethyl) phenol, will precipitate. Cool the mixture to 0 °C to
maximize crystallization, then filter the solid, wash with cold water, and dry under vacuum.

Step B: N-Methylation of Secondary Amine (Eschweiler-
Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary
amines using excess formic acid and formaldehyde.[6]

CO2
Formic Acid
Formaldehyde
Secondary + HCHO, -H20 Iminium lon + HCOOH, -CO2, -H+ Tertiary
Amine - [R2N=CH2]* " Amine
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Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Reaction Setup: In a 250 mL round-bottom flask, place the dried 3-(1-methylamino-ethyl)
phenol (7.5 g, 0.05 mol) from Step A.

e Reagent Addition: Add 35-40% aqueous formaldehyde (5.0 mL) and 90% formic acid (30
mL).

e Reaction Execution: Heat the mixture to reflux (approx. 100 °C) and maintain for 12 hours.

o Work-up: Cool the reaction mixture and remove the excess formic acid and formaldehyde
under reduced pressure.

« |solation: Add water (30 mL) to the residue. Adjust the pH to 8-9 with a 50% sodium
hydroxide solution. Cool the mixture to 0 °C to induce crystallization.

« Purification: Filter the solid product, wash with cold water, and dry under vacuum to obtain 3-
(1-dimethylamino-ethyl) phenol. Further purification can be achieved as described in
Protocol 1.

Data Summary and Characterization
Reaction Parameters
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Protocol 1 (Direct

Parameter Protocol 2 (Leuckart + E-C)
Leuckart)
Starting Material 3'-Hydroxyacetophenone 3'-Hydroxyacetophenone
) ) ) N-Methylformamide, then
Amine Source Dimethylamine
Formaldehyde
Reducing Agent Formic Acid Formic Acid
Key Steps 1 2
_ 150-160 °C (Step A), 100 °C
Typical Temp. 100-110 °C
(Step B)
) ] 24 hours (Step A), 12 hours
Typical Time 12-16 hours
(Step B)
Reported Yield 70-80% ~75% overall

Physical and Spectroscopic Data

The final product, 3-(1-dimethylamino-ethyl) phenol, should be characterized to confirm its
identity and purity.
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Property Value

Appearance White to off-white crystalline powder
Molecular Formula C10H15NO

Molecular Weight 165.23 g/mol

Melting Point 117-121 °C (for S-enantiomer)[8]
Boiling Point 241.3 °C at 760 mmHg

Expect signals for aromatic protons, the methine
1H NMR (CH) proton, two methyl groups on the nitrogen,
and the methyl group on the ethyl chain.

Expect signals corresponding to the 10 carbon
13C NMR

atoms in the structure.

R Spect Expect characteristic peaks for O-H (phenol), C-
ectrosco
P by H (aliphatic/aromatic), and C-N stretching.

Safety and Handling

o General Precautions: All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves, must be worn at all times.

+ Reagent Hazards:

o Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with
extreme care.

o Formaldehyde: Toxic, a known carcinogen, and an irritant. Avoid inhalation and skin
contact.

o Dimethylamine: Flammable and corrosive.

o Sodium Hydroxide: Highly corrosive. Generates significant heat when dissolved in water.
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e Waste Disposal: All chemical waste should be disposed of according to institutional and local
environmental regulations. Acidic and basic aqueous waste should be neutralized before
disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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